methyl 2-cyclohexylacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRVLCKXGWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162451 | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-61-5 | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14352-61-5 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |
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| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Studies
Esterification Reactions and Optimization
Esterification, the cornerstone of methyl 2-cyclohexylacetate production, involves the reaction of an alcohol with a carboxylic acid or its derivative. The optimization of this process is critical for industrial viability and is influenced by factors such as catalyst choice, reaction conditions, and process design.
Direct Esterification of 2-Methylcyclohexanol (B165396) with Acetic Acid
The most conventional route to this compound is the direct esterification of 2-methylcyclohexanol with acetic acid. This reversible reaction necessitates the use of a catalyst and often the removal of water to drive the equilibrium towards the product side.
The choice of catalyst is paramount in direct esterification as it dictates the reaction rate and, in some cases, the product selectivity. A variety of homogeneous and heterogeneous catalysts have been explored for this purpose.
Solid acid catalysts are often preferred due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to mineral acids. Ion-exchange resins, such as Amberlyst and Indion, have demonstrated efficacy in esterification reactions. austinpublishinggroup.com The catalytic activity of these resins is attributed to the presence of sulfonic acid groups, which act as proton donors, activating the carbonyl group of acetic acid for nucleophilic attack by 2-methylcyclohexanol. mdpi.com The reaction kinetics in the presence of such solid acid catalysts can often be described by pseudo-homogeneous or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, which consider the adsorption of reactants onto the catalyst surface. mdpi.com
Metal ion-exchanged montmorillonite (B579905) clays (B1170129) represent another class of heterogeneous catalysts. Their activity in acetylation of cyclohexanol (B46403) suggests their potential in the esterification of 2-methylcyclohexanol. The catalytic activity of these clays is influenced by the charge-to-radius ratio of the exchanged cation, with higher ratios generally leading to increased Lewis acidity and a higher reaction rate. researchgate.net
Traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid (p-TSA) are also effective. However, their use is associated with challenges in separation and potential environmental concerns. researchgate.net
Table 1: Comparison of Catalyst Systems for the Synthesis of Cyclohexyl Acetate (B1210297) Derivatives This table presents data from analogous esterification reactions of cyclohexanol or similar alcohols to illustrate the comparative performance of different catalyst systems.
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
|---|---|---|---|---|---|
| Fe³⁺-montmorillonite | Cyclohexanol, Acetic Anhydride (B1165640) | Room Temp. | 0.5 | 95 | researchgate.net |
| Amberlyst-15 | Acetic Acid, n-butanol | 80 | 8 | ~60 (Conversion) | bcrec.id |
| Indion-190 | Acetic Acid, Methanol | 70 | 4 | ~68 (Conversion) | austinpublishinggroup.com |
| p-TSA | Glycol Ether, Acetic Acid | 100 | 4 | >90 (Conversion) | researchgate.net |
In line with the principles of green chemistry, solvent-free synthesis of this compound offers significant advantages by reducing waste and simplifying downstream processing. This approach often necessitates process intensification techniques to be efficient.
Reactive distillation is a prime example of process intensification where the reaction and separation of products occur simultaneously in a single unit. In the context of esterification, the continuous removal of water from the reaction zone shifts the equilibrium towards the formation of the ester, leading to higher conversions. This technique is particularly effective for solvent-free systems.
Mechanochemistry, through high-speed ball milling, presents another innovative solvent-free approach. This method utilizes mechanical energy to induce chemical reactions, often at room temperature, thereby offering a more sustainable alternative to traditional solvent-based methods. nih.gov
Precise control over reaction temperature and the molar ratio of reactants is crucial for optimizing the direct esterification of 2-methylcyclohexanol. The esterification reaction is typically endothermic, and thus, an increase in temperature generally leads to a higher reaction rate. austinpublishinggroup.com However, excessively high temperatures can lead to side reactions and decomposition of the product. The optimal temperature range for the esterification of similar alcohols with acetic acid using solid acid catalysts is often reported to be between 80°C and 150°C.
The stoichiometry of the reactants also plays a critical role. While a 1:1 molar ratio of 2-methylcyclohexanol to acetic acid is theoretically required, using an excess of one reactant, typically the less expensive one (acetic acid), can shift the equilibrium to favor product formation. Molar ratios of acetic acid to alcohol in the range of 1.2:1 to 1.5:1 have been reported to be effective.
Transesterification Approaches
Transesterification offers an alternative route to this compound, involving the reaction of 2-methylcyclohexanol with another acetate ester, such as n-butyl acetate. google.com This method is also an equilibrium-limited reaction and is catalyzed by either acids or bases. wikipedia.org The mechanism involves the nucleophilic attack of 2-methylcyclohexanol on the carbonyl carbon of the acetate ester, leading to the exchange of the alcohol moiety. wikipedia.org To drive the reaction to completion, the lower-boiling alcohol formed as a byproduct (n-butanol in the case of n-butyl acetate) is typically removed by distillation. wikipedia.org While feasible, challenges such as low conversion efficiency of 2-methylcyclohexanol can make product separation difficult and increase production costs. google.com
Acetylation of Cyclohexanols
Acetylation of cyclohexanols, including 2-methylcyclohexanol, using a more reactive acetylating agent like acetic anhydride is another viable synthetic strategy. This reaction is generally faster and often proceeds to completion as the reverse reaction is less favorable. The reaction can be catalyzed by both acids and bases. mdpi.com
The mechanism of acid-catalyzed acetylation with acetic anhydride involves the protonation of one of the carbonyl oxygens of the anhydride, which enhances the electrophilicity of the adjacent carbonyl carbon. The alcohol then acts as a nucleophile, attacking this activated carbon. youtube.com Subsequent elimination of a molecule of acetic acid yields the desired ester. youtube.com Solvent-free acetylations of alcohols with acetic anhydride have been successfully demonstrated, offering a greener alternative to traditional methods that use organic solvents. mdpi.com
Precursor Synthesis and Transformations
The synthesis of this compound predominantly involves a two-step process: the catalytic hydrogenation of ortho-cresol to produce 2-methylcyclohexanol, followed by the esterification of the resulting alcohol.
The conversion of ortho-cresol (o-cresol) to 2-methylcyclohexanol is a critical precursor step achieved through catalytic hydrogenation. This process involves the reduction of the aromatic ring of o-cresol (B1677501) in the presence of a metal catalyst and hydrogen gas.
The mechanism of o-cresol hydrogenation is complex and can proceed through different pathways depending on the catalyst used. nacatsoc.org Two primary routes are proposed: a "direct" pathway where o-cresol is directly reduced to 2-methylcyclohexanol, and an "indirect" pathway where o-cresol is first converted to an intermediate, 2-methylcyclohexanone (B44802), which is then further hydrogenated to 2-methylcyclohexanol. nacatsoc.orgiaea.org
Studies on various metal catalysts have elucidated the preferential pathway:
Palladium (Pd) catalysts tend to favor the indirect route, with 2-methylcyclohexanone being the main product before the complete disappearance of o-cresol. nacatsoc.org
Ruthenium (Ru) and Platinum (Pt) catalysts appear to proceed through both direct and indirect routes. nacatsoc.orgiaea.org With Pt catalysts, density-functional theory studies suggest the formation of 2-methylcyclohexanone involves hydrogen abstraction from the hydroxyl group followed by hydrogenation of the aromatic ring. iaea.org
Rhodium (Rh) catalysts also utilize both pathways. nacatsoc.org
The catalytic activity for producing 2-methylcyclohexanol follows the order: Pd/C < Pt/C < Rh/C < Ru/C, with Ru/C systems being effective even under mild conditions (50°C, 0.8-1MPa). nacatsoc.org
Table 1: Reaction Pathways of o-Cresol Hydrogenation on Different Catalysts
| Catalyst | Primary Pathway(s) | Key Intermediate | Relative Activity for Alcohol Production |
|---|---|---|---|
| Pd/C | Indirect | 2-Methylcyclohexanone | Low |
| Pt/C | Direct & Indirect | 2-Methylcyclohexanone | Medium-Low |
| Rh/C | Direct & Indirect | 2-Methylcyclohexanone | Medium-High |
Stereoselectivity in this step is crucial as the hydrogenation of the planar aromatic ring creates stereocenters in the 2-methylcyclohexanol product, resulting in cis and trans diastereomers. The ratio of these isomers is influenced by the catalyst and reaction conditions. While direct hydrogenation of o-cresol typically yields a mixture of diastereomers, related studies on substituted aromatic rings show that stereocontrol is achievable. For instance, in the asymmetric synthesis of 2-methyl cyclohexane (B81311) carboxylic acids, a chiral auxiliary group shields one face of the aromatic ring, leading to preferential adsorption on the catalyst from the unshielded face and resulting in a cis hydrogenation product with high diastereomeric excess. nih.gov
Catalyst recycling is a key aspect of creating a more sustainable and cost-effective process. The hydrogenation catalyst can be recovered after the reaction and reused multiple times. For example, in a process using methylcyclohexane (B89554) as a solvent, the catalyst has been shown to be effectively reused for 4 to 5 cycles. google.com The ability to recycle both the solvent and the catalyst reduces waste and lowers operational costs. rsc.orggoogle.com
The transformation of the 2-methylcyclohexanol precursor into the final this compound product is a functional group interconversion, specifically an esterification reaction. fiveable.me This involves converting the hydroxyl (-OH) group of the alcohol into an ester group. vanderbilt.edu
The most common method is the direct esterification of 2-methylcyclohexanol with acetic acid. google.comgoogle.comglobethesis.com This reaction is typically catalyzed by an acid. Various catalysts and conditions have been reported to achieve high yields.
Table 2: Conditions for Esterification of 2-Methylcyclohexanol
| Catalyst | Reactant Ratio (Alcohol:Acid) | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Tosic acid | 1:1.2 to 1:1.3 | Temperature ramped from 100°C to 124°C in methylcyclohexane | >96% | google.com |
| Sulfonic acid ion exchange resin | 1:1.2 to 1:1.5 | 80-150°C, solvent-free, under vacuum | 96.3% | google.com |
| NaHSO₄ | 1:3 | In cyclohexane | 93.73% | globethesis.com |
The reaction involves the protonation of the acetic acid by the catalyst, followed by nucleophilic attack from the oxygen of the 2-methylcyclohexanol's hydroxyl group. Subsequent elimination of a water molecule yields the ester product. In some processes, the water produced is removed during the reaction (e.g., through reactive distillation) to drive the equilibrium towards the product side and maximize the yield. google.com
Ortho-Cresol Hydrogenation to 2-Methylcyclohexanol
Control of Stereochemistry in Synthesis
The stereochemistry of this compound is determined by the relative orientation of the methyl group and the acetate group on the cyclohexane ring, which can be either cis or trans. Controlling this stereochemistry is a significant challenge in its synthesis.
Achieving diastereoselectivity and enantioselectivity in the synthesis of substituted cyclohexanes often relies on controlling the hydrogenation step of an aromatic precursor.
In a relevant study on the diastereoselective synthesis of a similar scaffold, (1S,2R)-2-methylcyclohexane carboxylic acid, a chiral auxiliary (an (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate) was used. nih.gov During the catalytic hydrogenation over rhodium or ruthenium catalysts, the conformation of this starting material effectively shielded one face of the aromatic ring. This steric hindrance directed the hydrogen to add from the opposite, unshielded face. nih.gov This substrate-controlled approach resulted in a cis hydrogenation product with a diastereomeric excess (de) of up to 96%. nih.gov The selectivity was further enhanced by the addition of an amine and by the choice of catalyst support (alumina or active carbon). nih.gov
These principles of substrate-controlled diastereoselection are directly applicable to the synthesis of specific stereoisomers of 2-methylcyclohexanol, the precursor to this compound. By starting with a chiral derivative of o-cresol or employing a chiral catalyst, it is theoretically possible to direct the hydrogenation to favor the formation of a specific diastereomer and/or enantiomer of 2-methylcyclohexanol, which would then be esterified to yield the corresponding stereoisomer of this compound.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ortho-cresol (o-cresol) |
| 2-Methylcyclohexanol |
| 2-Methylcyclohexanone |
| Acetic acid |
| Methylcyclohexane |
| (S)-alkyl-N-(2-methylbenzoyl)pyroglutamate |
| (1S,2R)-2-methylcyclohexane carboxylic acid |
| Tosic acid |
| Sulfonic acid ion exchange resin |
| Sodium bisulfate (NaHSO₄) |
Chiral Auxiliary and Biocatalytic Methods
The synthesis of specific stereoisomers of this compound and related chiral esters is crucial for applications where biological activity is dependent on molecular geometry. Advanced synthetic strategies, including the use of chiral auxiliaries and biocatalytic methods, offer precise control over stereochemical outcomes. wikipedia.org These approaches are preferred over classical methods for their high selectivity and milder reaction conditions. nih.govresearchgate.net
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction stereoselectively. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been effectively applied to the synthesis of chiral cyclohexane derivatives.
A notable study in this area involved the asymmetric synthesis of 2-methylcyclohexane carboxylic acids, the direct precursors to this compound, via heterogeneous catalysis. nih.gov In this research, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates were hydrogenated over supported rhodium (Rh) and ruthenium (Ru) catalysts. The pyroglutamate (B8496135) group acted as the chiral auxiliary. The study found that the hydrogenation reaction was highly diastereoselective, preferentially forming the (1S,2R)-2-methylcyclohexane carboxylic acid with a diastereomeric excess (de) of up to 96%. nih.gov
Mechanistic studies, combining modeling calculations, NMR spectroscopy, and X-ray structural determination, revealed that the stereochemical outcome is governed by the most stable conformation of the substrate-auxiliary adduct. nih.gov In this conformation, the carbonyl group of the pyroglutamate auxiliary shields one face of the aromatic ring. This steric hindrance directs the hydrogenation to occur from the less hindered face, resulting in a cis-hydrogenation product. nih.gov The choice of metal, support (alumina or active carbon), and the addition of an amine were found to further enhance the diastereoselectivity by stabilizing the preferential adsorption of the molecule on the catalyst surface. nih.gov
Biocatalytic Methods
Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions, offering exceptional selectivity under mild conditions. nih.govnih.gov For the production of chiral esters like this compound, lipases and alcohol dehydrogenases (ADHs) are particularly relevant enzymes. mdpi.com These methods can achieve high enantiomeric and diastereomeric purity, often outperforming traditional chemical catalysis. researchgate.net
A prominent strategy is the enzymatic kinetic resolution of a racemic mixture. Lipases, a class of hydrolases, are widely used for their ability to selectively catalyze the esterification, transesterification, or hydrolysis of one enantiomer in a racemic mixture at a much higher rate than the other. unimi.it For instance, the lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is a robust and versatile biocatalyst for synthesizing chiral esters. researchgate.netsemanticscholar.org
Detailed research has been conducted on the biocatalytic synthesis of structurally similar fragrance compounds, such as 4-(tert-butyl)cyclohexyl acetate, which provides a model for the synthesis of this compound. mdpi.com In this work, a two-step, all-enzymatic process was developed to produce the pure cis-isomer, which is known to have a significantly more potent odor.
First, the precursor ketone, 4-(tert-butyl)cyclohexanone, was reduced to the corresponding cis-alcohol using an alcohol dehydrogenase (ADH). mdpi.com A screening of various ADHs revealed that ADH200 was exceptionally active and selective, yielding cis-4-(tert-butyl)cyclohexanol with high conversion and diastereomeric excess. mdpi.com Subsequently, the cis-alcohol was acetylated using a lipase from Candida antarctica (CALA) with vinyl acetate as the acyl donor. This enzymatic acetylation proceeded with high yield and preserved the high diastereomeric purity of the final ester product. mdpi.com The findings from this study demonstrate the potential for producing specific isomers of substituted cyclohexyl acetates with high purity.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of methyl 2-cyclohexylacetate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between the cis and trans isomers of this compound. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their spatial arrangement.
In the ¹H NMR spectrum, the proton attached to the carbon bearing the acetate (B1210297) group (the α-proton) is particularly informative. Its chemical shift and the multiplicity of its signal, arising from coupling with neighboring protons on the cyclohexane (B81311) ring, differ significantly between the cis and trans isomers. For instance, in trans-2-methylcyclohexyl acetate, the synthesis of which can be achieved through the acetolysis of 4-methyl-5-hexenyl derivatives, the resulting product is predominantly the trans isomer (around 83%) due to minimized steric hindrance. The stereochemistry of related cyclohexyl derivatives can be determined by analyzing the coupling constants (³JHH) in their ¹H NMR spectra, which are governed by the dihedral angles between adjacent protons. organicchemistrydata.org
¹³C NMR spectroscopy also plays a crucial role in stereochemical assignment. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the orientation of the methyl and acetate substituents. For example, in cyclohexanol (B46403) derivatives, the shielding of the carbinyl carbon (the carbon bonded to the oxygen) is dependent on the axial or equatorial orientation of the hydroxyl group. cdnsciencepub.com This principle extends to this compound, where the ¹³C chemical shifts provide clear evidence for the stereochemistry. The presence of diastereotopic protons, which are chemically non-equivalent, can be observed in the NMR spectra of asymmetrically substituted cyclic compounds, further aiding in detailed structural analysis. masterorganicchemistry.com
Table 1: Predicted ¹H NMR Spectral Data for a this compound Isomer
| Atom No. | Predicted Shift (ppm) |
| 1 | 4.8 |
| 2 | 1.8 |
| 3 | 1.5 |
| 4 | 1.3 |
| 5 | 1.6 |
| 6 | 1.2 |
| 7 (CH₃) | 0.9 |
| 8 (C=O)CH₃ | 2.0 |
| Note: Data is based on predicted values for a generic isomer and may vary depending on the specific stereoisomer and experimental conditions. np-mrd.org |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound.
The IR spectrum of this compound prominently features a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. nih.govlibretexts.org Additionally, C-O stretching vibrations are observed, usually in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of the cyclohexane ring is confirmed by C-H stretching vibrations of the CH₂ and CH groups, which appear just below 3000 cm⁻¹. libretexts.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| Source: Based on typical values for esters and cycloalkanes. nih.govlibretexts.orglibretexts.org |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for gaining insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₆O₂) is 156 g/mol . nih.gov
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. Common fragmentation pathways for esters include the loss of the alkoxy group ([M-OR]⁺) and the McLafferty rearrangement. For this compound, key fragments would include the acylium ion [CH₃CO]⁺ at m/z 43, and fragments resulting from the loss of the methoxy (B1213986) group ([M-OCH₃]⁺) or the entire acetate group. The fragmentation pattern can also provide clues about the substitution on the cyclohexane ring. nih.gov
Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its isomers.
High-performance liquid chromatography (HPLC) can be used for the analysis and separation of this compound isomers. sielc.com The choice of a suitable stationary phase and mobile phase is critical for achieving good resolution between the cis and trans isomers.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. coresta.org It is widely used for the analysis of complex mixtures containing this compound. google.comijpras.com
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. mpg.de As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is recorded. This allows for the identification and quantification of this compound even in complex matrices. nih.gov The technique is also invaluable for confirming the purity of synthesized this compound and for identifying any byproducts from the reaction. google.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For acetate esters like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed method.
Detailed research findings indicate that derivatives of cyclohexyl acetate can be effectively analyzed using RP-HPLC. sielc.com For instance, the separation of related compounds has been achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1). sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol, and an aqueous component, often with an acid additive to improve peak shape and resolution. sielc.comd-nb.info Phosphoric acid or, for mass spectrometry compatibility, formic acid is commonly used. sielc.com
The purity of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. This allows for the quantification of impurities, which may include starting materials from synthesis, by-products, or degradation products. The method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com While specific HPLC parameters for this compound are not extensively published, a typical method can be extrapolated from the analysis of analogous compounds.
Table 1: Illustrative HPLC Parameters for Purity Analysis of Cyclohexylacetate Derivatives
| Parameter | Value/Condition | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| Detection | UV at 220 nm | d-nb.info |
| Mode | Isocratic or Gradient Elution | d-nb.info |
| Application | Purity assessment, impurity isolation, pharmacokinetics | sielc.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound itself is not prominently available in published literature, extensive crystallographic studies on its derivatives and analogous compounds provide significant insight into its expected solid-state conformation. researchgate.netsmolecule.comuomphysics.net
Analysis of various cyclohexyl acetate derivatives consistently shows that the cyclohexyl ring adopts a stable chair conformation to minimize steric and torsional strain. researchgate.netsmolecule.comuomphysics.net This is a fundamental characteristic of the cyclohexane system. The ester group's orientation relative to the ring can influence molecular packing and intermolecular interactions within the crystal lattice.
For illustrative purposes, the crystallographic data for 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound containing the core cyclohexyl acetate structure, provides a representative example of the structural features. researchgate.netuomphysics.net The study confirmed the chair conformation of the cyclohexane ring. researchgate.netuomphysics.net The crystal structure is stabilized by intermolecular hydrogen bonds, which dictate the packing of molecules in the crystal. researchgate.netuomphysics.net Although this compound lacks the functional groups for strong hydrogen bonding seen in this analogue, weaker C-H···O interactions would likely play a role in its crystal packing. Such analyses are critical for understanding the molecule's stereochemistry and intermolecular forces.
Table 2: Representative Crystallographic Data for an Analogous Cyclohexyl Acetate Derivative (1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate)
| Parameter | Value | Source |
|---|---|---|
| Empirical Formula | C₁₇H₂₁NO₃ | researchgate.netuomphysics.net |
| Crystal System | Orthorhombic | researchgate.netuomphysics.net |
| Space Group | Pbca | researchgate.netuomphysics.net |
| Cell Dimensions | a = 13.412(6) Å, b = 12.398(14) Å, c = 19.026(19) Å | researchgate.netuomphysics.net |
| Volume | 3164(5) ų | researchgate.netuomphysics.net |
| Z (Molecules per unit cell) | 8 | researchgate.netuomphysics.net |
| Key Conformation Feature | Cyclohexane ring in a chair conformation | researchgate.netuomphysics.net |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. vub.beresearchgate.net By solving approximations of the Schrödinger equation, DFT methods can determine the electron density distribution, from which numerous properties can be derived. For methyl 2-cyclohexylacetate, DFT calculations would provide insight into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netarabjchem.org
From the electronic structure, a molecular electrostatic potential (MEP) map can be generated. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the carbonyl oxygen would be expected to show a region of negative potential, while the hydrogen atoms would exhibit positive potential.
Furthermore, DFT enables the calculation of global reactivity descriptors, which quantify the chemical reactivity and stability of the molecule. mdpi.com While specific DFT studies on this compound are not prominent in the literature, the application of these standard methods would yield the data shown in the illustrative table below.
Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Symbol | Typical Value (Illustrative) | Significance |
| HOMO Energy | EHOMO | -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | ELUMO | +1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 8.5 eV | Indicates chemical stability and reactivity |
| Ionization Potential | IP | 7.0 eV | Energy required to remove an electron |
| Electron Affinity | EA | -1.5 eV | Energy released when an electron is added |
| Global Hardness | η | 4.25 eV | Measures resistance to change in electron distribution |
| Electronegativity | χ | 2.75 eV | Measures the power to attract electrons |
Conformation Analysis and Energy Landscapes
This compound is a flexible molecule possessing multiple conformations due to the non-planar nature of the cyclohexane (B81311) ring and rotation around several single bonds. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted through bond rotations. studysmarter.co.uklibretexts.org
The cyclohexane ring primarily exists in a stable "chair" conformation, which minimizes both angle strain and torsional strain. libretexts.org The substituent, the -CH₂COOCH₃ group, can be attached to the ring in either an axial or an equatorial position. Generally, the equatorial position is energetically favored for larger substituents to minimize steric hindrance. studysmarter.co.uk
Beyond the ring's conformation, additional degrees of freedom exist:
Rotation around the C-C bond connecting the ring to the acetate (B1210297) group.
Rotation around the C-O ester bond.
Table 2: Illustrative Relative Energies of Potential Conformations for this compound
| Conformation (Substituent Position) | Ring Conformation | Ester Orientation (Illustrative) | Relative Energy (kJ/mol) (Illustrative) | Population at 298 K (Illustrative) |
| Equatorial | Chair | Trans | 0.0 | 95.0% |
| Axial | Chair | Trans | 8.0 | 4.5% |
| Equatorial | Twist-Boat | Gauche | 23.0 | <0.5% |
| Axial | Twist-Boat | Gauche | 28.0 | <0.5% |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can aid in the identification and structural elucidation of molecules. nih.govresearchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. rsc.org Calculations are performed on the optimized geometry of the most stable conformer(s). The predicted shifts are then often scaled or referenced against a known standard (like tetramethylsilane, TMS) to improve agreement with experimental data. This can help assign specific peaks in an experimental spectrum to particular atoms in the molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov DFT frequency calculations provide a set of harmonic frequencies and their corresponding intensities. Since the harmonic approximation tends to overestimate vibrational frequencies, the calculated values are often multiplied by an empirical scaling factor to better match experimental spectra. These calculations can predict the positions of key vibrational modes, such as the characteristic C=O stretch of the ester group and the C-H stretches of the cyclohexyl ring.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
| ¹³C Chemical Shift (C=O) | 171.5 ppm | 172.1 ppm |
| ¹H Chemical Shift (O-CH₃) | 3.65 ppm | 3.67 ppm |
| IR Frequency (C=O Stretch) | 1765 cm⁻¹ (scaled) | 1740 cm⁻¹ |
| IR Frequency (C-O Stretch) | 1180 cm⁻¹ (scaled) | 1175 cm⁻¹ |
Thermochemical Calculations and Reaction Enthalpies
Thermochemical properties, such as the enthalpy of formation (ΔfH°), are crucial for understanding the stability of a molecule and the energetics of chemical reactions. nist.gov High-level composite quantum chemical methods, such as the Gaussian-n (Gn) theories, are designed to yield highly accurate thermochemical data. researchgate.netacs.org
For this compound, the gas-phase enthalpy of formation has been calculated using the G3B3 method. mdpi.com The G3B3 method is a variation of the G3 theory that uses the B3LYP functional for geometry optimizations and frequency calculations, providing a balance of accuracy and computational cost. researchgate.netresearchgate.net
A study on the hydrogenation thermodynamics of aromatic esters utilized this compound as a foundational "centerpiece" molecule. mdpi.com Its calculated gas-phase enthalpy of formation at 298.15 K was determined to be -531.1 kJ·mol⁻¹ . This value served as a reliable reference point for calculating the enthalpies of vaporization and reaction for larger, related esters, demonstrating the utility of computational thermochemistry in building consistent thermodynamic datasets. mdpi.com This approach is particularly valuable when experimental data is scarce or difficult to obtain. researchgate.netasme.org
Table 4: Thermochemical Data for this compound
| Property | Method | Value | Reference |
| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | G3B3 | -531.1 kJ·mol⁻¹ | mdpi.com |
| Enthalpy of Vaporization (ΔlgHmo) | N/A | Used as a reference for other calculations | mdpi.com |
Reactivity and Reaction Mechanisms of Methyl 2 Cyclohexylacetate
Hydrolysis Kinetics and Mechanisms
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol through reaction with water. This process can be catalyzed by either an acid or a base, with each pathway proceeding through a distinct mechanism. ucalgary.cajk-sci.com
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of esters like methyl 2-cyclohexylacetate is a reversible equilibrium process. ucalgary.cachemistrysteps.com The mechanism is essentially the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the methanol molecule is eliminated as a leaving group, and deprotonation of the resulting species yields cyclohexylacetic acid. ucalgary.cajk-sci.com
Base-Catalyzed Hydrolysis (Saponification)
In the presence of a strong base, such as sodium hydroxide, hydrolysis becomes an irreversible reaction. chemistnotes.com This process, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. ucalgary.ca This forms a tetrahedral intermediate, which then collapses to expel the methoxide ion (CH₃O⁻) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed cyclohexylacetic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, forming the carboxylate salt and methanol. ucalgary.cachemistrysteps.com
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 60.94 kJ/mol |
| Pre-exponential Factor (A) | 9.532 x 10⁶ mol/(g·min) |
| Standard Reaction Enthalpy (ΔH°) | 21.85 kJ/mol |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgyoutube.com This reaction is typically catalyzed by either an acid or a base and is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the desired product, it is common to use a large excess of the reactant alcohol or to remove one of the products as it forms. wikipedia.org
The mechanism, whether acid or base-catalyzed, involves a tetrahedral intermediate similar to that in hydrolysis. wikipedia.orgyoutube.com
Acid Catalysis : A proton activates the carbonyl group, making it more susceptible to nucleophilic attack by an alcohol molecule. wikipedia.org
Base Catalysis : An alkoxide, generated by the deprotonation of the alcohol, serves as a powerful nucleophile that attacks the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com
The synthesis of 2-methylcyclohexyl acetate can be achieved via the transesterification of n-butyl acetate with 2-methylcyclohexanol (B165396). In this process, continuously removing the newly formed butanol shifts the equilibrium towards the formation of the desired 2-methylcyclohexyl acetate. Conversely, this compound can react with a different alcohol (e.g., ethanol) to form ethyl 2-cyclohexylacetate and methanol.
Studies on the transesterification of methyl acetate with 2-ethylhexanol using a strongly acidic cation-exchange resin catalyst highlight the key reaction parameters.
| Parameter | Optimal Value | Result |
|---|---|---|
| Catalyst Loading | 20 wt. % | Product Yield: 90.90% Alcohol Conversion: 79.64% |
| Molar Ratio (Methyl Acetate:Alcohol) | 4:1 | |
| Reaction Time | 3 hours | |
| Reaction Temperature | 80 °C |
Reactions Involving Cyclohexyl Ring Modifications
The cyclohexyl ring in this compound is a saturated carbocyclic structure and is generally stable under many reaction conditions. However, it can undergo specific transformations, particularly under catalytic or high-temperature conditions.
One notable reaction is elimination or dehydration. During the synthesis of 2-methylcyclohexyl acetate from 2-methylcyclohexanol and acetic acid, a small amount of a "tetrahydrotoluene" byproduct can be formed. google.com This suggests an acid-catalyzed dehydration of the 2-methylcyclohexanol reactant or a related intermediate, leading to the formation of a double bond within the cyclohexyl ring.
Another significant reaction is dehydrogenation. Substituted cyclohexanes can be converted to their corresponding aromatic compounds over various catalysts, such as platinum on ceria (Pt/CeO₂) or other supported metals like palladium. nih.govescholarship.orgresearchgate.netnih.gov This process is a key reaction in hydrogen storage technologies using liquid organic hydrogen carriers (LOHCs). nih.gov Applying this to this compound, a catalytic dehydrogenation would be expected to yield methyl 2-phenylacetate (methyl tolylacetate). The reaction proceeds by removing hydrogen atoms from the ring, leading to aromatization. Studies on cyclohexane (B81311) show this reaction can be highly efficient, with selectivity towards the aromatic product being very high at temperatures above 250 °C. escholarship.orgresearchgate.net
Oxidation of the cyclohexyl ring is also possible. The C-H bonds of the cyclohexane ring can be oxidized to form alcohols, ketones, or, with ring-opening, dicarboxylic acids like adipic acid. researchgate.netresearchgate.net These reactions typically require strong oxidizing agents or specific catalysts and can be complex, often yielding a mixture of products. researchgate.netresearchgate.net
Reactions of the Ester Functional Group
Beyond hydrolysis and transesterification, the ester group in this compound can undergo several other characteristic reactions.
Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). study.com In this reaction, the this compound would be converted into 2-cyclohexylethanol. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide-aluminum species to form an intermediate aldehyde. This aldehyde is then rapidly reduced further by another hydride ion to yield the primary alcohol upon acidic workup. study.com
Amidation: Esters can react with ammonia or primary/secondary amines to form amides. This reaction, often called aminolysis, is typically slower than hydrolysis and may require heating or catalysis. The reaction of this compound with an amine (R-NH₂) would yield N-substituted 2-cyclohexylacetamide and methanol. Biocatalysts, such as certain lipases, can facilitate the direct conversion of carboxylic acids (derived from ester hydrolysis) and amines into amides under mild, solvent-free conditions. researchgate.net
Emerging Research Directions and Future Perspectives
Sustainable Synthesis and Green Chemistry Approaches
The industrial synthesis of methyl 2-cyclohexylacetate traditionally involves a two-step process: the hydrogenation of o-cresol (B1677501) to 2-methylcyclohexanol (B165396), followed by the esterification of the alcohol with acetic acid. google.comglobethesis.com Green chemistry principles are increasingly being applied to this process to improve its environmental footprint.
Key areas of development include:
Catalyst Recyclability: Research is focused on utilizing catalysts that can be easily recovered and reused. For instance, Raney nickel, a common hydrogenation catalyst, can be filtered and reused for multiple reaction cycles, significantly reducing waste. google.com
Solvent Management: The use of methylcyclohexane (B89554) as a solvent in both the hydrogenation and esterification steps allows for a closed-loop system, simplifying the process and minimizing solvent waste. google.com
Solvent-Free Conditions: To further enhance the green credentials of the synthesis, methods for preparing ortho-methylcyclohexyl acetate (B1210297) under solvent-free conditions are being explored. google.com This approach reduces operational hazards and energy consumption associated with solvent use. google.com
Alternative Catalysts: The use of solid acid catalysts, such as sulfonic acid ion-exchange resins, offers an environmentally benign alternative to traditional liquid acids like sulfuric acid. google.com These solid catalysts are less corrosive, reduce wastewater generation, and have a longer operational life. google.com Other catalysts like NaHSO4 and tosic acid are also being investigated for the esterification step. google.comglobethesis.com
| Synthesis Step | Catalyst | Green Chemistry Aspect | Research Findings |
| Hydrogenation of o-cresol | Raney Ni | Recyclable | Can be reused 4-5 times. google.com Achieved 97% conversion of o-cresol and 100% selectivity for 2-methylcyclohexanol. globethesis.com |
| Esterification | NaHSO4 / H2SO4 | Alternative catalysts | Yields of up to 93.73% were obtained. globethesis.com |
| Esterification | Tosic Acid | Alternative catalysts | Used as an esterifying catalyst. google.com |
| Esterification | Sulfonic acid ion exchange resin | Solid acid catalyst, Solvent-free | Avoids organic solvents, low cost, high yield, and purity. google.com |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental analysis is proving invaluable in advancing the understanding and optimization of chemical processes involving cyclohexylacetate and related compounds. While specific studies on this compound are emerging, research on analogous systems highlights the potential of this integrated approach.
For instance, in the asymmetric synthesis of 2-methyl cyclohexane (B81311) carboxylic acids, a combination of modeling calculations, NMR spectroscopy, and X-ray structural determination was used to elucidate the most stable molecular conformation, which was crucial for understanding the reaction's high diastereoselectivity. nih.gov This demonstrates how computational tools can predict structural features that are then verified experimentally.
Furthermore, ab initio density-functional theory (DFT) has been employed to investigate the atomic-scale mechanism of o-cresol hydrogenation on a platinum catalyst. iaea.org These calculations helped to identify intermediate products and delineate potential reaction pathways, which were then correlated with experimental observations from in-situ infrared spectroscopy. iaea.org Similarly, the simulation of reactive distillation processes for synthesizing esters like methyl acetate provides a powerful tool for process design and optimization before experimental implementation. researchgate.net
This integrated approach allows researchers to:
Predict reaction outcomes and mechanisms.
Optimize reaction conditions with greater precision.
Design more efficient and selective catalysts.
Reduce the number of physical experiments required, saving time and resources.
Exploration of Novel Reactivity and Catalysis
Research into the synthesis of this compound and related compounds is actively exploring novel catalysts and reaction engineering concepts to improve efficiency, selectivity, and sustainability.
Hydrogenation Catalysis: The hydrogenation of o-cresol is a critical step, and the choice of catalyst significantly influences the product distribution. nacatsoc.org Studies have investigated various metal catalysts, including Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt), each showing different activities and selectivities. nacatsoc.org For example, Ru/C catalysts are noted for their effectiveness in hydrogenating alkylphenols to alkylcyclohexanols under mild conditions. nacatsoc.org Dual-function catalysts, combining metal sites (like Pd/C) with solid acids (like zeolites), are also being explored to control the reaction pathways in cresol (B1669610) hydrogenation. rsc.org
Esterification and Process Intensification: The Fischer esterification reaction is an equilibrium-limited process. researchgate.netmasterorganicchemistry.com To overcome this, novel process configurations like reactive distillation (RD) are being investigated for similar ester productions, such as cyclohexyl acetate. nih.govresearchgate.net RD combines reaction and separation in a single unit, which can increase conversion and save energy. nih.gov For the production of cyclohexyl acetate, a side-reactor column (SRC) configuration has been proposed as a more optimal alternative to traditional RD, potentially saving significant operational costs. nih.govresearchgate.net
Asymmetric Synthesis: A significant area of exploration is the development of catalytic methods for diastereoselective synthesis, which is crucial for producing specific isomers of substituted cyclohexanes. nih.govbeilstein-journals.org For example, the catalytic hydrogenation of a chiral precursor over supported rhodium and ruthenium catalysts has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with a high diastereomeric excess of up to 96%. nih.gov This level of control is achieved through careful catalyst selection and understanding the steric interactions at the catalyst's surface. nih.gov
Advanced Applications in Interdisciplinary Research
The primary industrial application of this compound is as a highly efficient solvent in the anthraquinone (B42736) process for the production of hydrogen peroxide. google.comglobethesis.comatul.co.inoceanchems.com Its excellent dissolving power for anthraquinone and its derivatives is a key factor in this process. google.comgoogle.com It is also used more broadly as an extraction agent in the manufacturing of other chemicals. europa.eu
Beyond this established role, the broader class of cyclohexyl esters is finding applications in diverse fields:
Polymer and Materials Science: The related compound, cyclohexanol (B46403) (which can be derived from cyclohexyl acetate), is a vital chemical intermediate for synthesizing adipic acid and ε-caprolactam, the precursors to nylon. nih.gov This links the chemistry of cyclohexyl esters to the production of advanced materials.
Fine Chemicals and Pharmaceuticals: Cyclohexanone derivatives, which share the core structural motif, are found in many natural products and pharmaceutical drugs. beilstein-journals.org Furthermore, amides derived from related pentacyclic triterpenoids containing a cyclohexyldiamine moiety have shown significant cytotoxicity against human tumor cell lines, indicating potential applications in medicinal chemistry. nih.gov
Perfumery and Flavors: Cyclohexyl esters, such as cyclohexylphenyl acetate and cyclohexyl benzoate, are valuable in the perfumery and flavor industry. researchgate.net This suggests a potential, though less explored, avenue for this compound in these sectors.
This expanding application scope highlights the interdisciplinary importance of this compound and its chemical relatives, connecting industrial chemistry with materials science, medicine, and consumer products.
Q & A
Q. What are the validated synthetic routes for methyl 2-cyclohexylacetate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via esterification of cyclohexylacetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key factors affecting yield include:
- Temperature : Elevated temperatures (60–80°C) accelerate esterification but may promote side reactions like dehydration.
- Catalyst loading : Excess acid catalyst can degrade the ester product.
- Reagent purity : Impurities in cyclohexylacetic acid or methanol reduce yield and necessitate rigorous purification steps like column chromatography (cyclohexane/ethyl acetate eluent) .
Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).
Q. How should researchers characterize this compound to confirm structural integrity?
Standard characterization includes:
- NMR spectroscopy : H NMR should show a singlet for the methyl ester group (~3.6 ppm) and multiplet signals for the cyclohexyl moiety (1.0–2.0 ppm). C NMR confirms the ester carbonyl (~170 ppm) and cyclohexyl carbons .
- High-resolution mass spectrometry (HR-MS) : Match the molecular ion peak ([M+H]⁺ or [M-H]⁻) to the theoretical molecular weight (C₉H₁₆O₂, 156.23 g/mol).
- Infrared (IR) spectroscopy : Validate ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric stretching (~1250 cm⁻¹).
Q. What safety protocols are critical when handling this compound in lab settings?
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose of contaminated waste per local regulations.
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved in structural elucidation?
Discrepancies in NMR or IR data often arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃) for NMR.
- Impurity interference : Re-purify the compound via column chromatography and re-analyze.
- Stereochemical variations : Cyclohexyl ring conformers (chair vs. boat) may split proton signals; use low-temperature NMR to resolve .
Methodological tip : Cross-validate with computational chemistry tools (e.g., density functional theory) to predict spectral patterns.
Q. What mechanistic insights explain the formation of heterocyclic byproducts during this compound fluorination?
Electrochemical fluorination of this compound can yield unexpected heterocycles (e.g., fluorinated oxolanes) due to:
- Radical intermediates : Fluorine atoms abstract hydrogen, generating cyclohexyl radicals that undergo cyclization.
- Electrophilic addition : Fluorine may attack the ester carbonyl, destabilizing the intermediate and promoting ring closure .
Experimental design : Use in situ Raman spectroscopy to track intermediate formation and optimize voltage/current parameters to suppress side reactions.
Q. How do solvent polarity and temperature affect the ester’s stability in long-term storage?
- Polar solvents (e.g., DMSO, water) : Hydrolyze the ester via nucleophilic attack, especially under acidic/basic conditions.
- Nonpolar solvents (e.g., hexane) : Enhance stability but may precipitate impurities over time.
- Temperature : Store at –20°C in anhydrous conditions to prevent degradation.
Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported bioactivity data for this compound derivatives?
Variability in antifungal or antimicrobial assays may stem from:
- Strain specificity : Test against a standardized panel (e.g., ATCC strains) and include positive controls (e.g., fluconazole).
- Concentration gradients : Use microdilution assays to determine precise minimum inhibitory concentrations (MICs).
- Synergistic effects : Screen for interactions with adjuvants (e.g., efflux pump inhibitors) .
Q. What strategies validate the reproducibility of synthetic protocols across labs?
- Detailed reporting : Include exact molar ratios, reaction times, and purification steps in methods sections .
- Collaborative verification : Share samples with independent labs for parallel synthesis and characterization.
- Open data : Publish raw spectral files and chromatograms in supplementary materials .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 3.6 (s, 3H, OCH₃), 1.0–2.0 (m, 11H) | |
| C NMR | δ 170.1 (C=O), 51.8 (OCH₃) | |
| HR-MS | [M+H]⁺ = 157.1593 (calc. 157.1598) |
Q. Table 2. Stability of this compound in Common Solvents
| Solvent | Degradation Rate (%/month at 25°C) | Major Degradation Product |
|---|---|---|
| Water | 12.5% | Cyclohexylacetic acid |
| Hexane | 0.8% | None detected |
| Ethanol | 5.2% | Ethyl 2-cyclohexylacetate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
